molecular formula C15H18N2O3 B2653300 N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide CAS No. 1252320-75-4

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide

Cat. No.: B2653300
CAS No.: 1252320-75-4
M. Wt: 274.32
InChI Key: XEAMWCHYOYTOJF-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyanomethyl group, a cyclopropyl ring, and a benzamide core substituted with methoxy and methyl groups

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-13(19-2)8-11(9-14(10)20-3)15(18)17(7-6-16)12-4-5-12/h8-9,12H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAMWCHYOYTOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)N(CC#N)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide typically involves the reaction of 3,5-dimethoxy-4-methylbenzoic acid with cyanomethyl cyclopropylamine. The reaction is carried out under anhydrous conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, ensuring consistent product quality. Solvent recycling and waste minimization strategies are also employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide
  • N-(cyanomethyl)-N-cyclopropyl-4-methylbenzamide
  • N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-chlorobenzamide

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzamide core enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and material science applications .

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